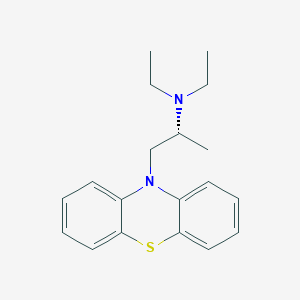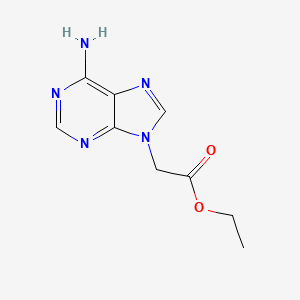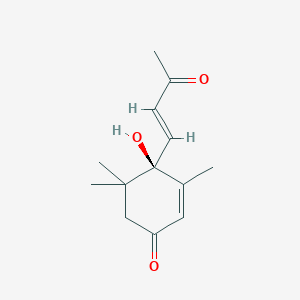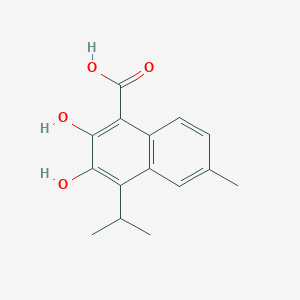
6-O-半乳糖基半乳糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Galactopyranosylgalactose is a disaccharide composed of two galactose units linked via a β-glycosidic bond. This compound is of significant interest in glycobiology research due to its presence in various glycoconjugates and its involvement in biological processes .
科学研究应用
6-O-Galactopyranosylgalactose has several scientific research applications:
作用机制
Target of Action
6-O-Galactopyranosylgalactose primarily targets the intestinal microbiota , specifically promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria . It also inhibits the growth of harmful bacteria such as Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella .
Biochemical Pathways
The fermentation of 6-O-Galactopyranosylgalactose by the intestinal microbiota generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria and promote the growth of beneficial ones .
Pharmacokinetics
This allows it to have a direct effect on the intestinal microbiota. Its bioavailability is therefore largely confined to the gastrointestinal tract .
Result of Action
The fermentation of 6-O-Galactopyranosylgalactose results in a lowered pH in the colon due to the production of organic acids . This creates an environment that is beneficial for the growth of Lactobacilli and Bifidobacteria, and inhibitory for harmful bacteria . This can contribute to a healthier gut microbiota and potentially improved gut health .
Action Environment
The action of 6-O-Galactopyranosylgalactose is influenced by the environment within the gastrointestinal tract . Factors such as the pH of the colon, the presence of other nutrients, and the existing composition of the microbiota can all impact its efficacy .
生化分析
Biochemical Properties
6-O-Galactopyranosylgalactose plays a crucial role in biochemical reactions, particularly as a substrate for specific enzymes. One of the primary enzymes that interact with 6-O-Galactopyranosylgalactose is β-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in 6-O-Galactopyranosylgalactose, resulting in the release of two galactose molecules . Additionally, 6-O-Galactopyranosylgalactose can interact with various proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
6-O-Galactopyranosylgalactose has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, 6-O-Galactopyranosylgalactose can modulate the activity of certain signaling molecules, leading to changes in gene expression and metabolic pathways . These effects can have significant implications for cellular function and overall health.
Molecular Mechanism
The molecular mechanism of action of 6-O-Galactopyranosylgalactose involves its interaction with specific biomolecules. At the molecular level, 6-O-Galactopyranosylgalactose can bind to enzymes and proteins, altering their activity and function. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context . Additionally, 6-O-Galactopyranosylgalactose can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-O-Galactopyranosylgalactose can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 6-O-Galactopyranosylgalactose can also result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-O-Galactopyranosylgalactose can vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage and other negative outcomes . Understanding the dosage effects of 6-O-Galactopyranosylgalactose is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
6-O-Galactopyranosylgalactose is involved in various metabolic pathways, including those related to carbohydrate metabolism. This compound can be metabolized by specific enzymes, such as β-galactosidase, which breaks down the glycosidic bond to release galactose molecules . Additionally, 6-O-Galactopyranosylgalactose can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-O-Galactopyranosylgalactose within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 6-O-Galactopyranosylgalactose across cellular membranes and its localization within different cellular compartments . Understanding the transport and distribution mechanisms of 6-O-Galactopyranosylgalactose is essential for elucidating its biological functions and potential therapeutic applications.
Subcellular Localization
6-O-Galactopyranosylgalactose is localized within specific subcellular compartments, where it exerts its biochemical effects. This localization is often directed by targeting signals and post-translational modifications that guide the compound to particular organelles or cellular regions . The subcellular localization of 6-O-Galactopyranosylgalactose can significantly influence its activity and function, highlighting the importance of understanding its intracellular dynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Galactopyranosylgalactose typically involves the enzymatic or chemical glycosylation of galactose derivatives. One common method is the use of β-galactosidase to catalyze the formation of the β-glycosidic bond between two galactose molecules . The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of 6-O-Galactopyranosylgalactose can involve the extraction and purification from natural sources, such as larch wood, where it is a constituent of the polysaccharide backbone characterized by β-(1→6) glycoside linkages . The process includes hydrolysis, filtration, and crystallization steps to obtain the pure compound.
化学反应分析
Types of Reactions
6-O-Galactopyranosylgalactose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like periodate, which cleaves the vicinal diol groups in the sugar units.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to convert aldehyde groups to alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or water.
Substitution: Halides or nucleophiles in organic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose linked by a β-glycosidic bond.
Melibiose: A disaccharide composed of galactose and glucose linked by an α-glycosidic bond.
Cellobiose: A disaccharide composed of two glucose units linked by a β-glycosidic bond.
Uniqueness
6-O-Galactopyranosylgalactose is unique due to its specific β-(1→6) glycosidic linkage between two galactose units, which is less common compared to other disaccharides like lactose and melibiose . This unique linkage imparts distinct biochemical properties and biological functions, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
5077-31-6 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10-,11+,12+/m0/s1 |
InChI 键 |
AYRXSINWFIIFAE-CABDRJSWSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
同义词 |
6-O-beta-D-galactopyranosyl-D-galactose 6-O-galactopyranosylgalactose 6-O-galactopyranosylgalactose, (alpha-D)-isomer galactobiose Galalpha1-4Gal swietenose |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


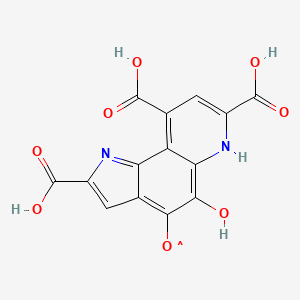
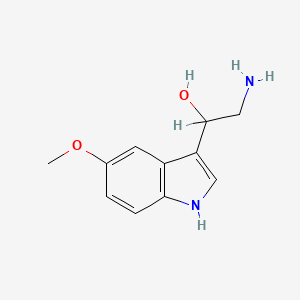
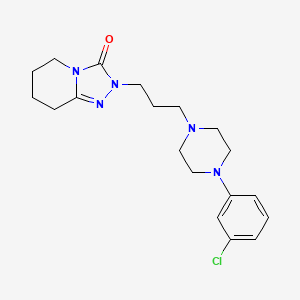
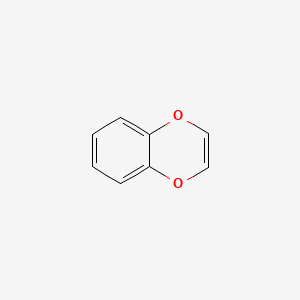


![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
